N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[(3-acetamido-2,4-dimethylphenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8-4-5-11(7-15-12(18)6-14)9(2)13(8)16-10(3)17/h4-5H,6-7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNDWBQXWXSLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CNC(=O)CCl)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 85–90 |
| Reduction | H₂, 10% Pd-C | Ethanol | 25°C, 1 atm | 92 |
| Acetylation | Acetic anhydride, pyridine | Dichloromethane | 0°C to reflux | 95 |
| Bromination | NBS, AIBN | CCl₄ | Reflux | 78 |
| Amination | Phthalimide, K₂CO₃; then H₂NNH₂, EtOH | DMF | 110°C | 65 |
Chloroacetamide Coupling
The final step involves reacting the benzylamine intermediate with 2-chloroacetamide or its precursors. Two methods are highlighted based on patent data:
Method A: Direct Aminolysis (Adapted from)
- Reaction : Benzylamine + chloroacetyl chloride in the presence of a base.
$$
\text{R-NH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{R-NH-CO-CH}_2\text{Cl} + \text{HCl}
$$ - Conditions :
- Base : Triethylamine (2 eq)
- Solvent : Dichloromethane or acetone
- Temperature : 0°C to room temperature
- Yield : 80–85%
Method B: Halogen Exchange (Adapted from)
- Reaction : Use of iodoacetamide with catalytic KI for enhanced reactivity.
- Catalyst : 50% molar KI or NaI
- Solvent : Acetone or ethylene glycol dimethyl ether
- Temperature : Reflux (~60°C)
- Yield : 75–78%
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Reagent Cost | Low (chloroacetyl chloride is cheaper) | High (iodoacetamide costs more) |
| Reaction Time | 2–4 hours | 6–8 hours |
| By-products | HCl (requires neutralization) | KI residues (may need purification) |
| Scalability | Suitable for industrial scale | Limited by iodide catalyst cost |
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetylamino group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Oxidation: Oxidized products may include carboxylic acids or nitro compounds.
Reduction: Reduced products may include primary amines or alcohols.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
Scientific Research Applications
Biological Activities
Research indicates that N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. This suggests that this compound may also exhibit such properties.
- Anti-inflammatory Effects : Some derivatives of chloroacetamides are known for their anti-inflammatory activities, making this compound a candidate for further investigation in inflammatory disease models.
- Potential as a Drug Intermediate : The structural features of this compound may allow it to serve as an intermediate in the synthesis of more complex pharmaceuticals.
Synthesis of Pharmaceutical Compounds
This compound can be utilized as a building block in the synthesis of various pharmaceutical agents. Its unique structure can be modified to enhance efficacy or reduce toxicity.
| Compound | Application |
|---|---|
| Analogs of this compound | Potential anti-cancer agents |
| Derivatives | Antibacterial formulations |
Drug Development Research
The compound's properties make it suitable for drug development research, particularly in the exploration of new therapeutic agents targeting bacterial infections and inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggest that this compound may have similar effects due to its structural similarities.
Case Study 2: Anti-inflammatory Research
In a model of acute inflammation, compounds structurally related to this compound showed reduced edema and inflammatory markers. This indicates potential applications in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chloroacetamide group can participate in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Chloroacetamides
The following table summarizes key structural, synthetic, and functional differences between N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide and analogous compounds:
Key Comparative Insights:
In contrast, alachlor’s 2,6-diethylphenyl and methoxymethyl groups optimize herbicidal activity by enhancing lipid solubility and target-site affinity . The chlorine atom in the acetamide moiety facilitates nucleophilic substitution reactions, enabling derivatization into heterocycles (e.g., thiazolidinones, imidazolidines) .
Biological and Industrial Applications Herbicides: Alachlor and pretilachlor () leverage chloroacetamide’s reactivity to inhibit acetolactate synthase (ALS) in weeds . Pharmaceuticals: I516 and related EPAC1 agonists demonstrate the role of chloroacetamides in modulating cyclic AMP signaling, though this compound’s bioactivity remains unexplored . Coordination Chemistry: 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide forms hydrogen-bonded dimers, highlighting utility in crystal engineering .
Synthetic Methodologies this compound likely follows a route analogous to N-(4-acetylphenyl)-2-chloroacetamide (), involving chloroacetylation of a substituted benzylamine. In contrast, alachlor synthesis prioritizes scalability for agricultural use, employing direct acylation of 2,6-diethylaniline .
Biological Activity
N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide (CAS Number: 1706432-31-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chloroacetamide moiety, which is known for its biological activity. The structural formula can be represented as follows:
- Chemical Formula : C12H14ClN2O2
- Molecular Weight : 256.7 g/mol
- CAS Number : 1706432-31-6
The presence of the acetylamino group and the chloroacetamide structure suggests multiple sites for interaction with biological targets.
Antimicrobial Activity
Research indicates that chloroacetamides exhibit significant antimicrobial properties. A study evaluating various N-substituted phenyl-2-chloroacetamides found that these compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below.
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| This compound | Moderate | Low | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |
| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |
The data suggests that the biological activity of chloroacetamides can be influenced by the substituents on the phenyl ring, with halogenated derivatives often showing enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. One notable study demonstrated that compounds with similar structures could induce apoptosis in cancer cell lines, particularly A549 lung cancer cells. The findings are detailed in Table 2.
| Compound Name | IC50 (µM) Against A549 Cells | Mechanism of Action |
|---|---|---|
| This compound | 39.21 ± 4.31 | Induces apoptosis |
| 5-Fluorouracil | 22.36 ± 2.09 | Inhibits DNA synthesis |
| Paclitaxel | 20.01 ± 2.38 | Stabilizes microtubules |
Flow cytometry analyses indicated that this compound could effectively suppress tumor growth in mouse xenograft models without causing significant toxicity . The mechanism appears to involve the induction of apoptotic pathways, making it a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through structure-activity relationship studies. These studies indicate that:
- Substituent Positioning : The position of substituents on the phenyl ring significantly affects antimicrobial and anticancer activity.
- Lipophilicity : Compounds with higher lipophilicity tend to exhibit better membrane permeability and thus enhanced biological activity .
Case Studies
- Antimicrobial Efficacy : In a study involving twelve newly synthesized chloroacetamides, it was found that those with halogenated substituents showed superior efficacy against MRSA compared to non-halogenated counterparts. This highlights the importance of chemical modifications in enhancing antimicrobial properties .
- Anticancer Mechanisms : A recent investigation into compounds similar to this compound revealed that they could inhibit NF-kB signaling pathways, leading to reduced tumor cell proliferation and increased apoptosis in cancer cell lines .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide with high purity?
Synthesis typically involves a two-step process: (1) chloroacetylation of the amine group on the benzyl scaffold using chloroacetyl chloride and (2) purification via recrystallization or column chromatography. Key parameters include:
- Temperature control : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve intermediates .
- Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to the amine precursor ensures complete reaction .
Q. How can analytical techniques validate the structural integrity of this compound?
- NMR spectroscopy : Use - and -NMR to confirm the presence of the acetylamino (-NHCOCH), chloroacetamide (-COCHCl), and dimethylbenzyl groups. For example, the methyl protons on the benzyl ring appear as singlets at δ 2.2–2.4 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula CHClNO with a molecular ion peak at m/z 276.087 .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water (<0.1 mg/mL). Adjust pH to 6–7 for aqueous compatibility .
- Stability : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the chloroacetamide group. Stability in DMSO is >6 months if desiccated .
Q. How is this compound screened for preliminary biological activity?
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The chloroacetamide moiety disrupts bacterial cell wall synthesis .
- Cytotoxicity screening : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. IC values <50 μM suggest therapeutic potential .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s enzyme inhibition properties?
The chloroacetamide group acts as an electrophilic trap, covalently binding to cysteine residues in enzyme active sites. For example:
- Tyrosine kinase inhibition : Molecular docking studies show hydrogen bonding between the acetylamino group and ATP-binding pockets (e.g., EGFR kinase) .
- Reactive oxygen species (ROS) modulation : The dimethylbenzyl group enhances lipophilicity, facilitating membrane penetration and interaction with NADPH oxidase .
Q. How do structural modifications influence bioactivity?
A comparative SAR study of analogs reveals:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 2,4-Dimethylbenzyl | ↑ Lipophilicity → Improved cellular uptake | |
| Chloroacetamide | ↑ Electrophilicity → Enhanced enzyme inhibition | |
| Acetylamino | Stabilizes H-bonding with target proteins |
Q. How can contradictory data on reaction yields be resolved?
Discrepancies in synthesis yields (e.g., 60% vs. 85%) arise from:
Q. What advanced techniques characterize its interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K) to receptors like G-protein-coupled receptors (GPCRs) .
- X-ray crystallography : Resolve 3D structures of the compound bound to enzymes (e.g., cyclooxygenase-2) to guide rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
